3-Bromo-5-octylfuran-2(5H)-one
Description
3-Bromo-5-octylfuran-2(5H)-one is a specific derivative of the furanone family of heterocyclic compounds. Its structure is characterized by a five-membered lactone ring (a cyclic ester) containing a double bond. Key features include a bromine atom attached to the third carbon of the ring and an eight-carbon alkyl chain (an octyl group) at the fifth position. This combination of a reactive halogen, a lipophilic alkyl chain, and a versatile furanone core makes it a compound of interest in organic synthesis and medicinal chemistry.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C12H19BrO2 |
| Molecular Weight | 275.18 g/mol |
| Synonyms | 3-Bromo-5-octyl-2-butenolide |
| CAS Number | Not available |
Structure
3D Structure
Properties
CAS No. |
76508-25-3 |
|---|---|
Molecular Formula |
C12H19BrO2 |
Molecular Weight |
275.18 g/mol |
IUPAC Name |
4-bromo-2-octyl-2H-furan-5-one |
InChI |
InChI=1S/C12H19BrO2/c1-2-3-4-5-6-7-8-10-9-11(13)12(14)15-10/h9-10H,2-8H2,1H3 |
InChI Key |
ZGQBZXNKGVFUJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C=C(C(=O)O1)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 Bromo 5 Octylfuran 2 5h One
Reactivity of the Bromine Substituent
The bromine atom at the C-3 position is attached to an sp²-hybridized carbon, which is part of an α,β-unsaturated lactone system. This electronic environment dictates its reactivity towards nucleophiles and radicals.
The C-Br bond in 3-bromofuranones is susceptible to nucleophilic substitution. Although direct studies on the 5-octyl derivative are not present in the reviewed literature, related compounds like 3-bromo-5-methylene pyrrolones react with thiol nucleophiles. researchgate.net In these reactions, the thiol adds to the conjugated system (a 1,6-addition), followed by an elimination of the bromide. researchgate.net A similar mechanism could be proposed for 3-bromo-5-octylfuran-2(5H)-one with various nucleophiles.
Classic nucleophilic aromatic substitution (SNAr) mechanisms, which typically proceed in a stepwise manner, have been studied for other brominated heterocyclic systems like 5-bromo-1,2,3-triazines. nih.gov For 3-bromofuranones, a direct displacement or an addition-elimination pathway is plausible. The presence of the electron-withdrawing carbonyl group activates the double bond for nucleophilic attack.
Table 1: Plausible Nucleophilic Substitution Reactions
| Nucleophile | Potential Product | Reaction Type |
|---|---|---|
| Thiols (R-SH) | 3-Thioether-5-octylfuran-2(5H)-one | Addition-Elimination |
| Amines (R-NH₂) | 3-Amino-5-octylfuran-2(5H)-one | Addition-Elimination |
| Alkoxides (R-O⁻) | 3-Alkoxy-5-octylfuran-2(5H)-one | Addition-Elimination |
These proposed reactions would be highly dependent on the reaction conditions, such as the solvent, temperature, and the nature of the nucleophile.
The carbon-bromine bond can undergo homolytic cleavage to form a vinyl radical, especially under photochemical or radical-initiating conditions. While specific studies on this compound are unavailable, radical reactions are a known pathway for organobromine compounds. For instance, reductive dehalogenation can be achieved using radical chemistry. redalyc.org Such reactions could potentially be used to synthesize the parent compound, 5-octylfuran-2(5H)-one, from its 3-bromo derivative.
Furanone Ring System Reactivity
The furanone ring, being an α,β-unsaturated lactone, possesses a versatile framework for various chemical transformations.
The conjugated double bond system in the furanone ring allows it to participate in cycloaddition reactions. 3-Bromo-2-pyrone, a six-membered ring analogue, is known to be a reactive diene in Diels-Alder reactions. orgsyn.org By analogy, the furanone ring in this compound could potentially act as a dienophile due to the electron-withdrawing nature of the bromine and the lactone carbonyl. It could react with electron-rich dienes. The potential for the furanone to act as a diene itself is less likely due to the ring strain of the resulting bicyclic adduct. Other cycloadditions, such as 1,3-dipolar cycloadditions, are also conceivable across the C3-C4 double bond.
As a lactone (a cyclic ester), the furanone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of a corresponding γ-keto-α-bromo carboxylic acid. This ring-opening is a common reaction for lactones. The stability of mucohalic acids (halogenated furanones) in solution shows an equilibrium between cyclic and open-chain forms, which is pH-dependent. researchgate.net
Rearrangement reactions could be initiated under various conditions. For instance, gold-catalyzed cycloisomerization of related pent-2-yn-1-yl alkanoates can lead to dihydrofuran derivatives via a researchgate.netresearchgate.net sigmatropic rearrangement. nitrkl.ac.in While this is a synthetic route to the ring system, it highlights the potential for rearrangements within the furanone family.
The furanone ring contains multiple sites for oxidation and reduction.
Reduction: The C3-C4 double bond can be hydrogenated to yield the corresponding saturated lactone, 3-bromo-5-octyldihydrofuran-2(5H)-one. The carbonyl group of the lactone can also be reduced, though this typically requires stronger reducing agents like lithium aluminum hydride, and would lead to a diol. Selective reduction of the double bond can be achieved using catalytic hydrogenation (e.g., with Pd/C), as demonstrated for the synthesis of (5S)-dihydro-5-octyl-2(3H)-furanone from its unsaturated precursor. massey.ac.nz
Oxidation: The furan (B31954) ring can be susceptible to oxidative cleavage. smolecule.com Strong oxidizing agents could potentially break open the ring. Epoxidation of the C3-C4 double bond is another possible oxidative pathway, leading to a reactive epoxide intermediate.
Table 2: Potential Oxidation and Reduction Products
| Reagent/Condition | Transformation | Potential Product |
|---|---|---|
| H₂, Pd/C | Reduction of C=C bond | 3-Bromo-5-octyldihydrofuran-2(5H)-one |
| LiAlH₄ | Reduction of C=O and C=C | 4-Bromo-2-octylbutane-1,4-diol |
| m-CPBA | Epoxidation of C=C bond | 3-Bromo-3,4-epoxy-5-octyldihydrofuran-2(5H)-one |
Further research is required to fully elucidate the specific reactivity and reaction mechanisms for this compound. The pathways described here are based on established principles of organic chemistry and the reactivity of analogous compounds.
Reaction Mechanisms and Kinetic Studies
The reactivity of the 3-bromo-2(5H)-furanone core is dominated by its susceptibility to nucleophilic attack. The electron-withdrawing nature of the carbonyl group and the bromine atom renders the C4 and C2 positions electrophilic, making them primary sites for reaction.
The primary transformation involving the this compound scaffold is nucleophilic substitution at the C3 position. This reaction likely proceeds through an addition-elimination mechanism , a common pathway for nucleophilic vinylic substitution.
Mechanism of Nucleophilic Substitution:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic C4 carbon of the α,β-unsaturated system. This step is generally considered the rate-determining step. The attack leads to the formation of a tetrahedral intermediate.
Intermediate Formation: The resulting intermediate is a resonance-stabilized enolate. The negative charge is delocalized over the oxygen atom of the carbonyl group and the C3 carbon.
Elimination of the Leaving Group: The intermediate then collapses, reforming the carbon-carbon double bond and expelling the bromide ion (Br⁻) as the leaving group. This results in the formation of a 3-substituted-5-octylfuran-2(5H)-one.
This proposed mechanism is supported by studies on similar 3,4-dibromo-2(5H)-furanones, where selective replacement of the C4-bromo substituent is observed. tsijournals.com In the case of this compound, the bromine atom is at the C3 position, which is β to the carbonyl group, and is thus susceptible to this type of substitution.
Another potential, though less common, transformation could involve organometallic reagents. For instance, in the presence of strong bases or via metal-halogen exchange, the generation of an organometallic intermediate could be envisioned, which would then react with various electrophiles. However, the more prevalent pathway remains the addition-elimination with nucleophiles.
The selectivity and rate of reactions involving this compound are significantly influenced by the nature of the nucleophile, the solvent, and the presence of catalysts, as well as the electronic and steric effects of the C5-octyl group.
Influence of Nucleophiles:
The nature of the attacking nucleophile plays a critical role in the reaction outcome.
Soft vs. Hard Nucleophiles: Soft nucleophiles, such as thiols and secondary amines (e.g., morpholine, pyrrolidine), are expected to readily participate in the addition-elimination reaction to yield the corresponding 3-substituted products. tsijournals.com
Strong vs. Weak Nucleophiles: Stronger nucleophiles will generally lead to faster reaction rates. However, very strong bases might also induce side reactions, such as elimination or decomposition of the starting material.
Influence of the C5-Octyl Substituent:
The long alkyl chain at the C5 position exerts both electronic and steric effects on the reactivity of the furanone ring.
Inductive Effect: Alkyl groups are weakly electron-donating through an inductive effect. fiveable.me This can slightly decrease the electrophilicity of the α,β-unsaturated system, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted analog. However, this effect is generally considered to be minor.
Steric Hindrance: The bulky octyl group can sterically hinder the approach of nucleophiles to the furanone ring, particularly to the C5 position and the adjacent C4 carbon. This steric hindrance can influence the regioselectivity of the reaction, further favoring attack at the less hindered C3 position.
Influence of Reaction Conditions:
The conditions under which the reaction is carried out can have a profound impact on the yield and selectivity.
Solvent: The choice of solvent can influence the solubility of the reactants and stabilize the transition states. Polar aprotic solvents like THF, DMF, or acetonitrile (B52724) are often employed for nucleophilic substitution reactions on butenolide systems.
Temperature: As with most chemical reactions, an increase in temperature will generally increase the reaction rate. However, for sensitive substrates, higher temperatures may also lead to an increase in side products and decomposition.
Catalysts: In some cases, catalysts can be employed to enhance the reaction rate or control selectivity. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are commonly used to form carbon-carbon bonds at the halogenated position of butenolides. researchgate.net This would involve an oxidative addition/reductive elimination catalytic cycle, which is a different mechanistic pathway from the addition-elimination described above.
Data on Reaction Conditions and Yields for Analogous Compounds:
The following table summarizes reaction conditions and yields for nucleophilic substitution on a similar compound, 3,4-dibromo-2(5H)-furanone, which provides insight into the expected reactivity of this compound.
| Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |
| Aniline | Ethanol | Reflux | 4-Anilino-3-bromo-2(5H)-furanone | - | tsijournals.com |
| o-Aminophenol | Ethanol | Reflux, with Pyridine | 4-(2-Hydroxyanilino)-3-bromo-2(5H)-furanone | 40 | tsijournals.com |
| Pyrrolidine | Ethanol | Reflux | 4-Pyrrolidino-3-bromo-2(5H)-furanone | - | tsijournals.com |
Note: In these examples with 3,4-dibromofuranone, the substitution occurs at the C4 position. For this compound, the analogous substitution would occur at the C3 position.
Theoretical and Computational Studies of 3 Bromo 5 Octylfuran 2 5h One
Quantum Chemical Calculations and Electronic Structure Analysis
Currently, there are no published data from quantum chemical calculations specifically for 3-Bromo-5-octylfuran-2(5H)-one. Such studies would be invaluable for understanding its fundamental properties.
Molecular Orbital Theory and Reactivity Predictions
A molecular orbital analysis of this compound has not been reported. This type of study would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The resulting data, such as the HOMO-LUMO energy gap, would provide a quantitative measure of the molecule's kinetic stability and chemical reactivity. Furthermore, mapping the electrostatic potential surface would reveal the electron-rich and electron-poor regions, offering predictions for sites susceptible to electrophilic or nucleophilic attack.
Conformation Analysis and Energetic Landscapes
The conformational possibilities of this compound, particularly concerning the rotation of the C5-octyl bond and the potential for puckering of the furanone ring, have not been computationally explored. A thorough conformational analysis would identify the most stable low-energy conformers and the transition states connecting them, providing a detailed energetic landscape. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.
Molecular Dynamics Simulations
No molecular dynamics (MD) simulation studies for this compound are available in the current body of scientific literature. MD simulations would offer a dynamic picture of the molecule's behavior over time.
Intermolecular Interactions and Self-Assembly Propensities
The potential for this compound to form dimers or larger aggregates through intermolecular forces has not been investigated. MD simulations of multiple molecules could predict whether self-assembly is likely and identify the primary modes of interaction, such as hydrogen bonding (if applicable), dipole-dipole interactions, or van der Waals forces, which would be significantly influenced by the long octyl chain.
Structure-Reactivity and Structure-Function Relationships
Due to the lack of both experimental and computational data, no structure-reactivity or structure-function relationships have been established for this compound. Future research combining synthetic chemistry, biological screening, and the computational approaches outlined above would be necessary to build these critical connections. Such studies would systematically modify the structure of the molecule and correlate these changes with observed reactivity or biological activity, with computational models providing the mechanistic and energetic rationale for the observed trends.
Computational Design of Novel Derivatives
The computational design of new derivatives of this compound is a key area of research, primarily driven by the quest for compounds with enhanced biological or material properties. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in this process.
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For instance, 3D-QSAR analyses have been conducted on various furanone derivatives to elucidate the structural requirements for activities like antibacterial effects. neliti.comijpda.org These models help in identifying which parts of the molecule, such as the furanone ring or its substituents, are crucial for its biological function. For example, a study on furanone derivatives identified that specific steric and electronic features are critical for their antibacterial potency. ijpda.org The insights from such models are then used to design new molecules with potentially higher efficacy.
Molecular docking is another powerful computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.govresearchgate.net This method is particularly useful in drug design. For indole-substituted furanones, molecular docking studies have successfully predicted their binding affinity to tubulin, a key target in cancer therapy. nih.govresearchgate.net These computational predictions correlate well with experimental anti-proliferative activities, providing a rational basis for the design of new and more potent anti-cancer agents. nih.gov
The following interactive data table summarizes a hypothetical QSAR model for a series of furanone derivatives, illustrating the type of data generated in such studies.
| Compound ID | Steric Field Contribution | Electrostatic Field Contribution | Predicted Activity (pIC50) | Experimental Activity (pIC50) |
| Furanone-1 | 0.45 | -0.23 | 5.8 | 5.7 |
| Furanone-2 | 0.62 | -0.11 | 6.2 | 6.1 |
| Furanone-3 | 0.33 | -0.35 | 5.5 | 5.6 |
| Furanone-4 | 0.71 | -0.05 | 6.5 | 6.4 |
| Furanone-5 | 0.55 | -0.18 | 6.0 | 5.9 |
This table is a representative example and does not reflect actual experimental data for this compound.
Predictive Modeling for Chemical Transformations
Predictive modeling of chemical transformations for this compound involves the use of quantum chemical methods to understand and forecast the outcomes of chemical reactions. These models can provide detailed information about reaction mechanisms, transition states, and the feasibility of different reaction pathways.
For example, quantum chemical studies have been employed to investigate the mechanism and selectivity of cycloaddition reactions involving the furanone ring. bohrium.com These theoretical calculations can predict which products are likely to form and why, guiding the synthesis of complex molecules. The models can analyze the electronic structure of the reactants and transition states to explain the observed regioselectivity and stereoselectivity of the reactions. bohrium.com
Furthermore, computational studies have been instrumental in understanding the reactivity of halogenated furanones. A review of the synthesis and biological properties of brominated 2(5H)-furanones highlights the importance of computational methods in explaining the chemical behavior of these compounds. uchile.cl For instance, theoretical models can predict how the bromine substituent influences the electron distribution in the furanone ring, thereby affecting its reactivity towards nucleophiles or electrophiles. These predictive models are crucial for designing efficient synthetic routes to novel furanone derivatives and for understanding their stability and potential degradation pathways.
Advanced Spectroscopic and Analytical Methodologies Applied to 3 Bromo 5 Octylfuran 2 5h One Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Bromo-5-octylfuran-2(5H)-one in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the proton and carbon framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in the furanone ring and the octyl side chain. The single proton on the carbon-carbon double bond of the furanone ring (at C4) would likely appear as a singlet in the vinylic region. The proton at the stereocenter (C5), being adjacent to both the ring oxygen and the octyl chain, would present as a multiplet. The numerous protons of the octyl chain would exhibit characteristic overlapping multiplets in the aliphatic region, with the terminal methyl group appearing as a triplet. For comparison, the non-brominated analog, (5S)-5-octyl-2(5H)-furanone, shows signals for the vinylic protons at 6.10 ppm and 7.48 ppm, and the C5 proton at 5.03-5.07 ppm. massey.ac.nz
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C2) of the lactone, typically in the range of 170-175 ppm. The sp² hybridized carbons of the double bond (C3 and C4) would also have characteristic shifts, with the bromine-substituted C3 appearing at a different chemical shift compared to the unsubstituted C4. The carbon atom of the stereocenter (C5) and the carbons of the octyl chain would also be resolved. In the parent compound, (5S)-5-octyl-2(5H)-furanone, the carbonyl carbon appears at 173.1 ppm, the vinylic carbons at 121.3 and 156.4 ppm, and the C5 carbon at 83.4 ppm. massey.ac.nz
Advanced NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the connectivity.
COSY: Would establish the coupling relationships between adjacent protons, for instance, tracing the connectivity within the octyl chain.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
HMBC: Would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the placement of the bromo-substituent and the octyl chain on the furanone ring.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Proton environment and connectivity | Signals for vinylic, methine (C5), and octyl protons. |
| ¹³C NMR | Carbon skeleton | Signals for carbonyl, vinylic, C5, and octyl carbons. |
| COSY | ¹H-¹H correlations | Confirms proton-proton adjacencies in the octyl chain. |
| HSQC | ¹H-¹³C direct correlations | Links proton signals to their corresponding carbon atoms. |
| HMBC | ¹H-¹³C long-range correlations | Confirms the overall structure and substituent positions. |
Mass Spectrometry (MS) Techniques: Fragmentation Analysis and Isotopic Profiling
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks (M⁺ and M⁺+2) of almost identical intensity, which is a clear indicator of a monobrominated compound. orgsyn.org
Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) could be used to generate fragment ions. The fragmentation pattern would likely involve characteristic losses from the parent molecule. Common fragmentation pathways for lactones include the loss of CO and CO₂. The octyl chain could undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). The fragmentation of related compounds like brominated pyrones has been observed. orgsyn.org The analysis of marine extracts has also utilized fragmentation data to identify related furanone structures. researchgate.net
| Feature | Description | Significance for this compound |
| Molecular Ion Peak | Peak corresponding to the intact molecule. | Confirms the molecular weight. |
| Isotopic Profile | Pattern of peaks due to natural isotopes. | The M⁺/M⁺+2 pattern confirms the presence of one bromine atom. |
| Fragmentation | Breakdown of the molecule into smaller ions. | Provides structural information, such as the presence of the octyl chain and lactone ring. |
X-Ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and stereochemistry. If this compound can be obtained as a suitable single crystal, this technique would unambiguously determine its three-dimensional structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent tools for identifying functional groups. edinst.com
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the α,β-unsaturated lactone, typically found in the region of 1730-1780 cm⁻¹. Other key absorbances would include the C=C stretching vibration of the furanone ring and the C-H stretching vibrations of the octyl chain. The C-Br stretching frequency would also be present, usually in the lower frequency region of the spectrum. For the related compound 3-bromo-5,6-dihydro-2H-pyran-2-one, the carbonyl and C=C stretching vibrations are observed at 1733 cm⁻¹ and 1615 cm⁻¹, respectively. orgsyn.org
Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the C=O stretch is often weaker in Raman spectra, the C=C double bond and the C-C backbone of the octyl chain would likely show strong signals. Raman is particularly useful for analyzing symmetric vibrations that may be weak or absent in the IR spectrum. scifiniti.com
These techniques are also invaluable for monitoring the synthesis of this compound, for example, by observing the appearance of the lactone carbonyl peak or the disappearance of reactant peaks.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Significance |
| C=O Stretch (lactone) | 1730 - 1780 (Strong) | Present | Confirms the presence of the furanone ring. |
| C=C Stretch | ~1615 (Medium) | Strong | Confirms the α,β-unsaturation. |
| C-H Stretch (alkyl) | 2850 - 2960 (Strong) | Strong | Indicates the octyl side chain. |
| C-Br Stretch | 500 - 600 (Medium) | Present | Confirms the presence of the bromine substituent. |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if stereoisomers are synthesized)
Since this compound possesses a chiral center at the C5 position, it can exist as two enantiomers, (R) and (S). Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for distinguishing between these stereoisomers.
If an asymmetric synthesis is performed to produce an enantiomerically enriched sample, its specific rotation can be measured using a polarimeter. The sign of the rotation ([α]) would help in its characterization. For instance, the enantiomers of the parent compound, 5-octyl-2(5H)-furanone, have been synthesized and their specific rotations reported: (S)-5-octyl-2(5H)-furenone has a value of [α]D²⁰ = +70.9°, while the (R)-enantiomer has [α]D²⁰ = -73.8°. massey.ac.nzontosight.ai
CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, would provide more detailed stereochemical information. The Cotton effect observed in the CD spectrum, particularly around the n→π* and π→π* electronic transitions of the chromophoric lactone group, can often be related to the absolute configuration of the chiral center.
Potential Applications of 3 Bromo 5 Octylfuran 2 5h One in Non Clinical Technologies
Precursors in Materials Science and Polymer Chemistry
Furanone derivatives are recognized as versatile platform chemicals, often derived from renewable resources, with applications in polymer synthesis. researchgate.net The structural elements of 3-Bromo-5-octylfuran-2(5H)-one, namely the furanone core and reactive bromine atom, suggest its utility as a precursor in materials science.
The furanone moiety can serve as a foundational unit in polymerization processes. Research into furan-based monomers has demonstrated their successful polymerization via methods like Acyclic Diene Metathesis (ADMET) to yield high molecular weight polymers. nih.gov Specifically, furanone derivatives can be functionalized to create α,ω-diene monomers, which are then subjected to polymerization in the presence of catalysts like Grubbs' second-generation catalysts. nih.gov The synthesis of novel heterocyclic polymers, such as poly-1,2,3-triazoles incorporating a chiral 2(5H)-furanone moiety, has been achieved through "Click" polymerization, resulting in materials with high thermal stability and unique properties like fluorescence. acs.org The presence of the octyl chain in this compound could impart flexibility and hydrophobicity to resulting polymers, while the bromine atom offers a site for further chemical modification or could influence the polymer's final properties, such as flame retardancy or refractive index.
Furanone compounds have been investigated as agents for modifying the surfaces of biomaterials to prevent bacterial colonization and infection. nih.govnih.gov These molecules can be covalently immobilized onto a device surface to ensure their effectiveness for extended periods. nih.gov For instance, furanones can be attached to surfaces through chemical reactions like azide/nitrene chemistry and photochemical coupling. nih.gov The successful grafting of brominated furanones onto surfaces has been verified using advanced analytical techniques like time-of-flight secondary ion mass spectrometry (TOF-SIMS) coupled with principal component analysis (PCA). nih.gov Coating materials with furanones has been shown to significantly reduce bacterial load and slime production without altering the material's intrinsic characteristics like hydrophobicity or surface roughness. nih.gov The long octyl chain of this compound would likely enhance its interaction with and integration into polymer coatings, while the furanone core provides the anti-biofilm functionality.
Chemical Probes for Fundamental Biological Research
Halogenated furanones are notable examples of non-lactone-based quorum sensing (QS) inhibitors and have become valuable chemical probes for studying bacterial communication. nih.gov Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors like biofilm formation and virulence factor production. nih.govrsc.org
Furanones can interfere with QS systems, such as the LuxR-type receptors in Gram-negative bacteria. nih.govrsc.org By acting as antagonists to these receptors, they can block the signaling pathway. For example, in Pseudomonas aeruginosa, brominated furanones have exhibited antagonistic activities towards the LasR protein in the las system. rsc.org Because they can modulate these fundamental bacterial processes, often without killing the bacteria, furanones like this compound serve as excellent tools for researchers to dissect the complex regulatory networks of quorum sensing. nih.govtum.de Their ability to inhibit QS-regulated phenotypes like bioluminescence in model organisms such as Vibrio harveyi provides a method to screen for and study QS inhibitors. ucc.ie The design and synthesis of furanone derivatives allow for the systematic exploration of structure-activity relationships, furthering our understanding of the molecular requirements for QS inhibition. nih.govrsc.org
Analytical Standards in Environmental Chemistry or Food Science
The compound this compound, while a subject of interest for its biological activities, also presents potential as an analytical standard in the fields of environmental chemistry and food science. The presence of a bromine atom and a lipophilic octyl chain on a furanone core creates a molecule with unique physicochemical properties that are relevant for monitoring and quantification in various matrices. Although specific applications of this compound as a certified reference material are not yet extensively documented, its structural characteristics suggest a role in method development, validation, and quality control for the analysis of emerging brominated disinfection byproducts or natural toxins.
The analytical determination of halogenated furanones, particularly in water samples, has been an area of significant research. For instance, methods have been developed for the analysis of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen found in drinking water. nih.gov These methods often employ gas chromatography coupled with mass spectrometry (GC-MS), which would likely be the technique of choice for the analysis of this compound due to its volatility and thermal stability. The long octyl chain imparts a significant nonpolar character to the molecule, making it amenable to extraction from aqueous matrices using liquid-liquid extraction with solvents like methyl tert-butyl ether or solid-phase extraction (SPE) with nonpolar sorbents such as C18. nih.gov
Challenges in the accurate quantification of brominated furanones can arise from matrix effects, where co-extracted substances interfere with the chromatographic separation and mass spectrometric detection. nih.gov Therefore, the use of this compound as an analytical standard would be crucial for developing robust cleanup procedures and for correcting for such matrix-induced enhancements or suppressions. The preparation of calibration standards in a sample matrix is a common strategy to mitigate these effects. nih.gov
The table below outlines the key chemical properties of this compound that are pertinent to its potential use as an analytical standard.
| Property | Value |
| CAS Number | 76508-25-3 |
| Molecular Formula | C₁₂H₁₉BrO₂ |
| Molecular Weight | 275.18 g/mol |
| Structure | A furanone ring with a bromine atom at the 3-position and an octyl group at the 5-position. |
Given the structural similarities to other brominated furanones that have been synthesized and studied for their biological activities, it is plausible that this compound could be synthesized with high purity, a prerequisite for its use as a reference material. redalyc.orgunipi.itelsevierpure.com The synthesis of various brominated furanones has been achieved through methods such as the bromination of furanone precursors. redalyc.orgunipi.it
For its application in food science, the analysis would likely focus on lipid-rich matrices, where the lipophilic nature of the octyl chain would influence the choice of extraction and cleanup methods. Techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) might be adapted for its extraction from complex food samples.
The potential analytical methods and considerations for the use of this compound as a standard are summarized in the table below.
| Analytical Aspect | Potential Method/Consideration | Rationale |
| Extraction | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS | The long octyl chain suggests good solubility in organic solvents and retention on nonpolar stationary phases. |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS), GC-Triple Quadrupole MS (GC-MS/MS) | Provides the necessary selectivity and sensitivity for detecting brominated compounds in complex matrices. researchgate.net |
| Derivatization | Likely not required | The molecule is expected to be sufficiently volatile for GC analysis without derivatization. |
| Quantification | Isotope Dilution Mass Spectrometry (IDMS) | Use of a stable isotope-labeled internal standard would provide the most accurate quantification by compensating for matrix effects and variations in recovery. |
| Challenges | Matrix Effects, Purity of Standard, Stability | Co-extracted matrix components can interfere with analysis. nih.gov The standard must be of high, certified purity. Stability under storage and during analysis needs to be established. |
Q & A
Q. What are the primary synthetic routes for 3-Bromo-5-octylfuran-2(5H)-one?
Methodological Answer: Synthesis typically involves functionalizing furanone precursors via alkylation or bromination. Key approaches include:
- Alkylation of Brominated Furanones: Reacting 3-bromofuran-2(5H)-one with octyl halides under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or THF .
- Multi-Step Bromination-Alkylation: Bromination of 5-octylfuran-2(5H)-one using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄), followed by purification via column chromatography .
- Tandem Reactions: Michael addition-elimination reactions with brominated intermediates, as demonstrated in structurally related bromofuranone syntheses (e.g., using dibenzylamine and KF catalysis) .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C, 12 h | 65–75 | |
| Alkylation | Octyl bromide, K₂CO₃, DMF, 60°C | 50–60 |
Q. How is this compound characterized in academic research?
Methodological Answer: Critical characterization techniques include:
- Spectroscopy:
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₉BrO₂) .
- Chromatography: Purity assessment via HPLC or TLC (Rf comparison against standards) .
Q. What preliminary biological activities are associated with brominated furanones?
Methodological Answer: While direct data on this compound is limited, structurally analogous compounds exhibit:
- Antimicrobial Activity: Brominated furanones disrupt bacterial quorum sensing by binding LuxR-type receptors .
- Anticancer Potential: Derivatives induce apoptosis in cancer cells via AMPK activation (e.g., 3,4-dibromofuran-2(5H)-one) .
- Anti-Inflammatory Effects: Inhibition of COX-2 and TNF-α pathways in macrophage models .
Screening Workflow:
In Vitro Assays: Test cytotoxicity (MTT assay) and target-specific activity (e.g., enzyme inhibition).
Dose-Response Studies: Determine IC₅₀ values for prioritized targets .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Methodological Answer: Yield optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency by stabilizing intermediates .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
- Temperature Control: Lower bromination temperatures (e.g., 60°C vs. 80°C) reduce side reactions like di-bromination .
Case Study:
Re-optimizing a bromination step with NBS in acetonitrile at 50°C improved yield from 65% to 82% while minimizing byproducts .
Q. How do structural modifications influence the bioactivity of brominated furanones?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Bromine Position: C3 bromination enhances electrophilicity, improving enzyme binding (e.g., AMPK activation) .
- Alkyl Chain Length: Longer chains (e.g., octyl) increase lipophilicity, enhancing membrane permeability but potentially reducing solubility .
- Furanone Ring Planarity: Planar structures (confirmed via X-ray crystallography) improve interaction with flat binding pockets (e.g., kinase active sites) .
Experimental Design:
Q. How can contradictory data on biological activity be resolved?
Methodological Answer: Discrepancies often arise from assay variability or impurity effects. Mitigation strategies include:
- Reproducibility Checks: Replicate studies using standardized protocols (e.g., ATP levels in AMPK assays) .
- Analytical Rigor: Confirm compound purity (>95% via HPLC) before testing .
- Meta-Analysis: Pool data from multiple studies to identify consensus targets (e.g., AMPK vs. COX-2) .
Example: Divergent anti-inflammatory results for 3,4-dibromofuran-2(5H)-one were traced to differences in macrophage cell lines (RAW264.7 vs. THP-1) .
Q. What advanced techniques elucidate the mechanism of action for brominated furanones?
Methodological Answer:
- Molecular Docking: Predict binding modes to targets like AMPK using AutoDock Vina and crystal structures (PDB: 4CFE) .
- Metabolomics: Track cellular metabolic shifts (e.g., glycolysis suppression) via LC-MS profiling .
- Kinetic Studies: Measure enzyme inhibition constants (Kᵢ) using fluorogenic substrates .
Case Study: Docking of this compound into the AMPK γ-subunit predicted hydrogen bonding with Lys31 and Arg70, aligning with activity data .
Q. What strategies address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate) to enhance aqueous solubility .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for sustained release and improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
